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  • Product: 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
  • CAS: 1261994-06-2

Core Science & Biosynthesis

Foundational

An Investigator's Guide to Elucidating the Mechanism of Action of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid: A Putative Anti-inflammatory Agent

Introduction 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a novel small molecule with a chemical structure suggestive of potential anti-inflammatory properties. Its biphenyl core and carboxylic acid moiety bear rese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a novel small molecule with a chemical structure suggestive of potential anti-inflammatory properties. Its biphenyl core and carboxylic acid moiety bear resemblance to known classes of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the mechanism of action of this compound. We will proceed from a scientifically informed hypothesis, detailing the requisite experimental workflows to validate its biological targets and cellular effects.

The structural alerts within 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, particularly the benzoic acid group, prompt a primary hypothesis centered on the modulation of inflammatory pathways. Benzoic acid derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects[1][2]. Furthermore, the fluorinated phenyl ring may enhance metabolic stability and binding affinity to target proteins. This document will outline a logical progression of experiments, from initial target identification to in-depth cellular pathway analysis, providing the necessary technical guidance for a thorough investigation.

Part 1: Hypothesis Generation and Primary Target Identification

Based on its structural similarity to anthranilic acid derivatives and other NSAIDs, the primary hypothesis is that 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid exerts its effects through the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. Anthranilic acid derivatives are a known subclass of NSAIDs that exhibit anti-inflammatory, antipyretic, and analgesic properties[3].

Initial Biochemical Screening: COX-1 and COX-2 Inhibition Assays

The first line of investigation is to determine if the compound directly inhibits COX-1 and COX-2 enzymes. This is crucial for understanding its potential therapeutic window and side-effect profile, as selective COX-2 inhibition is often a desirable trait for anti-inflammatory drugs.

Experimental Protocol: COX Inhibitor Screening Assay

  • Objective: To quantify the inhibitory activity of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid against purified COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin H2 (PGH2) detection

    • Test compound: 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, dissolved in DMSO

    • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)

  • Procedure:

    • Prepare a dilution series of the test compound and reference inhibitors.

    • In a 96-well plate, add the assay buffer, enzyme, and the test compound or reference inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and measure the product formation using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) values by fitting the data to a dose-response curve.

Data Presentation: Predicted Outcome

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acidExperimentalExperimentalCalculated
SC-560 (Reference)~0.009~6.3~0.0014
Celecoxib (Reference)~15~0.04~375
Workflow for Primary Target Identification

The following diagram illustrates the initial steps to ascertain the primary molecular target of the compound.

Compound 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid Hypothesis Hypothesis: Anti-inflammatory via COX inhibition Compound->Hypothesis COX_Assay Biochemical Assay: COX-1 and COX-2 Inhibition Hypothesis->COX_Assay Data_Analysis Data Analysis: IC50 Determination and Selectivity Index Calculation COX_Assay->Data_Analysis Conclusion Conclusion: Potency and Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for primary target identification of the test compound.

Part 2: Cellular Mechanism of Action

Should the compound prove to be a potent COX inhibitor, the subsequent step is to validate this mechanism in a cellular context and explore its impact on downstream inflammatory signaling pathways.

Cellular Assays for Prostaglandin Production

Inhibition of COX enzymes in cells will lead to a decrease in the production of prostaglandins, such as prostaglandin E2 (PGE2), a key mediator of inflammation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Objective: To measure the effect of the test compound on PGE2 production in a cellular model of inflammation.

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and COX-2 expression.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.

Investigation of Upstream Signaling Pathways

Beyond direct enzyme inhibition, many anti-inflammatory compounds modulate upstream signaling pathways that regulate the expression of pro-inflammatory genes. Key pathways to investigate include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling. Aberrant activation of these pathways is a hallmark of many inflammatory diseases[4].

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation

  • Objective: To determine if the test compound inhibits the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • Culture and treat cells with the test compound and LPS as described in the PGE2 assay.

    • For NF-κB analysis, prepare nuclear and cytoplasmic extracts. For MAPK analysis, prepare whole-cell lysates.

    • Perform Western blotting on the protein extracts.

    • Probe with primary antibodies against key signaling proteins:

      • NF-κB Pathway: Phospho-IκBα, total IκBα, NF-κB p65 (nuclear fraction).

      • MAPK Pathway: Phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the effect of the compound on protein phosphorylation or nuclear translocation.

Putative Signaling Pathway Modulation

The diagram below illustrates the hypothesized signaling cascade and the potential points of intervention for an anti-inflammatory compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Compound 4-Fluoro-2-(4-hydroxymethylphenyl) benzoic acid Compound->IKK Potential Inhibition? COX2 COX-2 Compound->COX2 Inhibits AP1 AP-1 MAPK_Pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases PGE2 Prostaglandins (PGE2) COX2->PGE2 Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized anti-inflammatory signaling pathway.

Part 3: Advanced Mechanistic Studies and In Vivo Validation

For a comprehensive understanding, further studies can be undertaken to explore other potential mechanisms and to validate the findings in a preclinical model.

Nrf2 Pathway Activation

Some anti-inflammatory compounds exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes[5].

Experimental Protocol: Nrf2 Activation Assay

  • Objective: To assess if the test compound activates the Nrf2 signaling pathway.

  • Procedure:

    • Use a cell line containing an Antioxidant Response Element (ARE)-luciferase reporter construct.

    • Treat the cells with the test compound for a specified time.

    • Measure luciferase activity as a readout of Nrf2 activation.

    • Confirm Nrf2 activation by Western blotting for Nrf2 nuclear translocation and increased expression of its target genes (e.g., Heme Oxygenase-1, NQO1).

In Vivo Efficacy Studies

The anti-inflammatory effects of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid should be evaluated in an animal model of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. By systematically progressing from in vitro biochemical assays to cellular signaling studies and in vivo validation, researchers can build a comprehensive profile of this novel compound. The proposed experiments will not only identify its primary molecular targets but also shed light on its broader impact on the complex network of inflammatory signaling pathways. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent.

References

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • Gami, A. A., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Journal of Applied Pharmaceutical Science, 3(10), 149-155. [Link]

  • Abdu, S. A., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 7(11), x220979. [Link]

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Abdel-Aziz, M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Drug design, development and therapy, 12, 323-334. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals, 8(11), 1339-1353. [Link]

  • Okuno, T., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & medicinal chemistry, 15(16), 5475-5488. [Link]

  • Lastres-Becker, I., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(23), 6219-6232. [Link]

  • Sahakitpichan, P., et al. (2011). Unusual glycosides of pyrrole alkaloid and 4'-hydroxyphenylethanamide from leaves of Moringa oleifera. Phytochemistry, 72(8), 791-795. [Link]

  • Feng, X., et al. (2024). Polymethoxylated flavones for modulating signaling pathways in inflammation. International immunopharmacology, 132, 113522. [Link]

Sources

Exploratory

physicochemical properties of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid Abstract 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a novel biphenyl carboxylic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Abstract

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a novel biphenyl carboxylic acid derivative incorporating structural motifs of significant interest in medicinal chemistry. The presence of a carboxylic acid, a hydroxymethyl group, and a fluorine atom suggests a complex physicochemical profile that will critically influence its behavior in biological systems. As a potential active pharmaceutical ingredient (API), a thorough understanding of its properties such as solubility, ionization constant (pKa), and lipophilicity (LogP/LogD) is not merely procedural but fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding rational formulation development.[1][2] This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the empirical determination of these core physicochemical properties. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering robust, self-validating protocols essential for researchers in drug discovery and development. While specific experimental data for this compound is not yet widely published, this document serves as an authoritative roadmap for its complete characterization.

Molecular Structure and Hypothesized Properties

The first step in characterizing any new chemical entity is a thorough analysis of its structure. 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid possesses a unique combination of functional groups that will dictate its physicochemical nature.

  • Chemical Structure:

    • IUPAC Name: 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

    • Molecular Formula: C₁₄H₁₁FO₃

    • Molecular Weight: 246.24 g/mol

The structure features:

  • A carboxylic acid (-COOH) group: This is the primary acidic center of the molecule, capable of donating a proton. Its pKa will be a critical determinant of the molecule's charge at physiological pH.

  • A hydroxymethyl (-CH₂OH) group: This alcohol moiety can act as both a hydrogen bond donor and acceptor, potentially enhancing aqueous solubility.

  • A fluorine (-F) atom: This electronegative halogen can modulate the electronic properties of the aromatic ring, influencing the acidity of the carboxylic acid. It also tends to increase lipophilicity.

  • A biphenyl core: This provides a rigid, hydrophobic scaffold that contributes significantly to the molecule's overall lipophilicity.

Based on this structure, we can hypothesize that the compound will be a weak acid with limited aqueous solubility due to the hydrophobic biphenyl core, a property that may be partially offset by the polar hydroxymethyl and carboxyl groups.

Core Physicochemical Data Summary

A comprehensive characterization program aims to populate a data summary table like the one below. This guide provides the methodologies to obtain these crucial experimental values.

PropertySymbolPredicted SignificanceExperimental Value
Molecular Formula-C₁₄H₁₁FO₃N/A (Theoretical)
Molecular WeightMW246.24 g/mol N/A (Theoretical)
Aqueous SolubilitySImpacts dissolution and bioavailability.[3]To be determined
Ionization ConstantpKaGoverns charge state, influencing absorption and receptor binding.[4]To be determined
Partition CoefficientLogPMeasures intrinsic lipophilicity, predicting membrane permeability.To be determined
Distribution CoefficientLogD₇.₄Measures effective lipophilicity at physiological pH.[5]To be determined
Melting PointTₘIndicator of purity and crystal lattice energy.To be determined

Experimental Protocols for Core Characterization

The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties. The rationale behind key steps is explained to ensure a deep understanding of the process.

Determination of Aqueous Solubility

Causality: Aqueous solubility is a prerequisite for absorption. An API must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates. The equilibrium shake-flask method is the gold-standard for solubility determination because it allows the compound to reach a true thermodynamic equilibrium between its solid and dissolved states.[6]

Experimental Workflow for Solubility Determination

G prep 1. Prepare Suspension Add excess solid API to pH 7.4 phosphate buffer. equil 2. Equilibrate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium. prep->equil Thermodynamic equilibrium sep 3. Phase Separation Centrifuge or filter (0.22 µm PVDF) the suspension to remove undissolved solid. equil->sep Isolate saturated solution sample 4. Sample & Dilute Carefully extract a known volume of the clear supernatant. Dilute with mobile phase. sep->sample Prepare for analysis analyze 5. Quantify Concentration Analyze by a validated HPLC-UV method against a standard curve. sample->analyze Instrumental measurement calc 6. Calculate Solubility Determine the concentration in mg/mL or µM, factoring in the dilution. analyze->calc Data processing

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C for thermodynamic solubility or 37°C to mimic physiological conditions) for at least 24 hours. This extended period allows the system to reach thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To completely remove undissolved solids, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step is critical to avoid artificially inflating the measured concentration.

  • Sampling and Dilution: Carefully pipette a precise aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility value, accounting for the dilution factor used in step 4. Report the solubility in units such as mg/mL or µM.

Determination of Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like the topic molecule, at a pH below its pKa, the neutral form will predominate, while at a pH above the pKa, the ionized (anionic) form will dominate. This charge state dramatically affects solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and reliable method for pKa determination, as it measures the change in pH of a solution upon the addition of a titrant.[9][10]

Experimental Workflow for pKa Determination

G dissolve 1. Prepare Analyte Dissolve a precise amount of API in water (or co-solvent if needed). calibrate 2. Calibrate pH Meter Calibrate the electrode using at least three standard buffers (e.g., pH 4, 7, 10). titrate 3. Perform Titration Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise increments. dissolve->titrate Solution ready calibrate->titrate Accurate pH measurement record 4. Record Data Record the pH value after each addition of titrant, allowing the reading to stabilize. titrate->record Stepwise neutralization plot 5. Plot Titration Curve Plot pH (y-axis) vs. volume of titrant added (x-axis). record->plot Generate dataset analyze 6. Determine pKa Identify the equivalence point. The pH at the half-equivalence point equals the pKa. plot->analyze Graphical analysis G presat 1. Pre-saturate Phases Mix n-octanol and pH 7.4 buffer. Shake overnight, then separate the two phases. add_api 2. Add Compound Add a known amount of API stock solution to a vial containing known volumes of the pre-saturated octanol and buffer. presat->add_api Ensure mutual saturation equil 3. Equilibrate Shake the vial for a set period (e.g., 1-4 hours) to allow the compound to partition. add_api->equil Initiate partitioning sep 4. Separate Phases Centrifuge the vial to ensure complete separation of the octanol and aqueous layers. equil->sep Achieve equilibrium sample 5. Sample & Analyze Carefully sample both phases. Analyze the concentration in each using HPLC-UV. sep->sample Isolate for measurement calc 6. Calculate LogD LogD = log ( [Concentration]octanol / [Concentration]buffer ) sample->calc Obtain concentration data

Caption: Workflow for LogD determination via the shake-flask method.

Step-by-Step Methodology:

  • Phase Pre-saturation: To ensure thermodynamic accuracy, the two solvent phases must be mutually saturated before the experiment. Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) and allow them to separate overnight.

  • Partitioning Setup: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small amount of a concentrated stock solution of the compound (prepared in a solvent like DMSO or methanol) such that the final organic solvent concentration is less than 1-2%.

  • Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 1 to 4 hours) to allow the compound to reach partitioning equilibrium. The required time can vary depending on the compound. [11]4. Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. It is crucial to avoid cross-contamination. Determine the concentration of the compound in each phase ([C]octanol and [C]buffer) using a validated HPLC-UV method.

  • Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD₇.₄ = log₁₀ ( [C]octanol / [C]buffer )

Conclusion

The successful development of any new chemical entity into a therapeutic agent is contingent upon a deep and early understanding of its fundamental physicochemical properties. For 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, a molecule with significant potential, this characterization is paramount. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogD provide a robust, reliable, and scientifically-grounded framework for generating this essential data. By adhering to these methodologies, researchers can ensure the integrity of their findings, enabling informed decisions that will accelerate the journey from discovery to clinical application.

References

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Introduction: Rationale for Investigation 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a synthetic organic molecule belonging to the class of substituted benzoic acid derivatives. While specific biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a synthetic organic molecule belonging to the class of substituted benzoic acid derivatives. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for its investigation as a potential anti-inflammatory agent.[1] Derivatives of benzoic acid are prevalent in medicinal chemistry and have been shown to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[2][3]

The core structure, a substituted biphenyl carboxylic acid, is a key pharmacophore in many selective COX-2 inhibitors. This guide, therefore, outlines a comprehensive in vitro strategy to characterize the anti-inflammatory potential of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, with a primary focus on its interaction with the cyclooxygenase (COX) enzymes, key mediators of inflammation.[4][5]

This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and the scientific reasoning behind each step.

Physicochemical Characterization and Compound Handling

Prior to initiating biological assays, a thorough physicochemical characterization of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is crucial for data integrity and reproducibility.

Table 1: Physicochemical Properties of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

PropertyValueMethod
Molecular FormulaC₁₄H₁₁FO₃---
Molecular Weight246.24 g/mol ---
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO, ethanol, methanol; sparingly soluble in waterSolubility Testing
Purity>95%HPLC, NMR
StabilityStable under standard laboratory conditionsStability Studies

Stock Solution Preparation:

For in vitro studies, a 10 mM stock solution of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid should be prepared in 100% dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Subsequent dilutions to final assay concentrations should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cellular toxicity.

Primary Screening: Cyclooxygenase (COX) Enzyme Inhibition Assays

The primary hypothesis is that 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid exerts its anti-inflammatory effects by inhibiting COX enzymes. Therefore, the initial screening should focus on determining its inhibitory activity against the two main isoforms, COX-1 and COX-2.[6][7]

Principle of the Assay

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5] The inhibitory activity of the test compound can be quantified by measuring the reduction in prostaglandin production in the presence of the compound. A common method is to measure the concentration of prostaglandin E2 (PGE2), a stable downstream product of PGH2.[7]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Termination cluster_detection Detection & Analysis reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Celecoxib (positive control) - Assay buffer pre_incubation Pre-incubate enzymes with test compound or controls reagents->pre_incubation Add to wells initiate_reaction Initiate reaction with arachidonic acid pre_incubation->initiate_reaction Incubate terminate_reaction Terminate reaction initiate_reaction->terminate_reaction Incubate elisa Quantify PGE2 production using ELISA terminate_reaction->elisa Process samples analysis Calculate % inhibition and IC50 values elisa->analysis

Caption: Workflow for determining the in vitro inhibitory activity.

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[8]

  • Reagent Preparation:

    • Prepare a series of dilutions of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) in assay buffer.

    • Prepare a similar dilution series for a known selective COX-2 inhibitor, such as celecoxib, to serve as a positive control.[9][10]

    • Prepare a vehicle control (DMSO) at the same final concentration as the test compound dilutions.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound, positive control, or vehicle control to the wells of a 96-well microplate.

    • Add 10 µL of human recombinant COX-1 or COX-2 enzyme to the respective wells.

    • Add 10 µL of a COX cofactor solution.

    • Add 50 µL of COX assay buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) at 1-minute intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Expected Outcome of COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acidTo be determinedTo be determinedTo be determined
Celecoxib (Reference)>10~0.1>100

Secondary Screening: Cell-Based Assays for Anti-inflammatory Activity

While enzyme inhibition assays are crucial for target identification, cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of a compound.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells such as macrophages. LPS stimulation leads to the production of various pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] The anti-inflammatory activity of the test compound can be assessed by its ability to reduce the production of these mediators in LPS-stimulated cells.

Experimental Workflow: Cell-Based Anti-inflammatory Assay

Cell_Based_Workflow cluster_assays Measurement of Inflammatory Mediators cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_treatment Treat cells with test compound and/or vehicle cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect cell culture supernatants incubation->supernatant_collection cell_viability Assess cell viability (MTT Assay) incubation->cell_viability griess_assay Nitric Oxide (NO) (Griess Assay) supernatant_collection->griess_assay elisa_tnf TNF-α (ELISA) supernatant_collection->elisa_tnf elisa_il6 IL-6 (ELISA) supernatant_collection->elisa_il6

Caption: Workflow for cell-based anti-inflammatory assays.

Detailed Protocol: Measurement of NO and Cytokine Production in RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid or a vehicle control for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After the incubation period, collect the cell culture supernatants.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

  • Measurement of Cytokine Production (TNF-α and IL-6):

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) in parallel on cells treated with the test compound alone.

Mechanism of Action: Investigating Upstream Signaling Pathways

Should 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. A key upstream signaling pathway involved in inflammation is the NF-κB pathway.[11][12]

Signaling Pathway Diagram

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Compound 4-Fluoro-2-(4-hydroxymethylphenyl) benzoic acid Compound->IKK inhibits?

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic Acid: A Guide for the Research Chemist

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, is a bifunctional building block with significant potential for the synthesis of complex molecular architectures. Its structure, featuring a fluorinated benzoic acid moiety ortho-substituted with a hydroxymethyl-bearing phenyl ring, presents a unique combination of reactive handles for diverse synthetic transformations. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering insights into the reactivity of this compound and providing robust protocols for its application in organic synthesis.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The properties of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
Appearance Off-white to white solid
CAS Number 1354960-91-0

The key structural features of this molecule are the three distinct functional groups, each offering a gateway for specific chemical modifications:

  • The Carboxylic Acid Group: This group can readily undergo esterification, amidation, and other transformations characteristic of carboxylic acids.

  • The Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in etherification reactions.

  • The Fluorinated Biaryl Core: The fluorine atom enhances the molecule's lipophilicity and can influence its metabolic stability and binding affinity to biological targets. The biaryl scaffold is a common motif in many biologically active compounds.

Proposed Synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic Acid

While not extensively documented as a commercially available starting material in large quantities, a plausible and efficient synthesis can be envisioned utilizing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high functional group tolerance and generally proceeds with excellent yields.

A potential synthetic route is outlined below:

Synthesis_of_4-Fluoro-2-(4-hydroxymethylphenyl)benzoic_acid A 2-Bromo-4-fluorobenzoic acid reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C A->reagents B (4-(Hydroxymethyl)phenyl)boronic acid B->reagents C 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid reagents->C

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.

Protocol 1: Synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[1]

Materials:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv)

  • Potassium carbonate (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorobenzoic acid, (4-(hydroxymethyl)phenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed 3:1 mixture of 1,4-dioxane and deionized water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify it to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

Applications in Organic Synthesis: Leveraging the Functional Groups

The true utility of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid lies in the selective manipulation of its functional groups.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amide and ester bonds.

Amide Bond Formation:

Amide coupling reactions are fundamental in the synthesis of pharmaceuticals and other bioactive molecules. The carboxylic acid of the title compound can be activated and coupled with a variety of primary and secondary amines.

Amide_Coupling A 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid reagents Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) A->reagents B Amine (R-NH₂) B->reagents C Amide Product reagents->C

Caption: General scheme for amide bond formation.

Protocol 2: General Procedure for Amide Coupling

This protocol is a standard procedure for amide bond formation using common coupling reagents.

Materials:

  • 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine, followed by DIPEA.

  • Add HATU in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group provides another site for diversification. Oxidation of this group can lead to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions.

Oxidation to the Aldehyde:

Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

Oxidation_to_Aldehyde A 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) A->reagents B 4-Fluoro-2-(4-formylphenyl)benzoic acid reagents->B

Caption: Oxidation of the hydroxymethyl group to an aldehyde.

Protocol 3: Dess-Martin Oxidation to the Aldehyde

Materials:

  • 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (1.0 equiv)

  • Dess-Martin periodinane (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aldehyde.

Further Oxidation to the Dicarboxylic Acid:

Stronger oxidizing agents, such as potassium permanganate or Jones reagent, can oxidize the hydroxymethyl group all the way to a carboxylic acid, yielding a dicarboxylic acid derivative. The electrochemical oxidation of a similar compound, 4-(hydroxymethyl)benzoic acid, has been shown to produce terephthalic acid.[2]

Potential Applications in Drug Discovery

The structural motifs present in 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid are reminiscent of intermediates used in the synthesis of various therapeutic agents. For instance, fluorinated biaryl structures are key components of many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Furthermore, the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors, a class of anticancer agents, often involves intermediates with similar substitution patterns. The ability to readily derivatize both the carboxylic acid and hydroxymethyl groups makes this compound an attractive starting point for the construction of compound libraries for high-throughput screening.

Conclusion

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, enabling the construction of complex and diverse molecular architectures. The protocols provided in this guide, based on well-established and reliable synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Li, J., & Long, S. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 369–372. [Link]

  • Gul khan, S., Tarteel, A., Farman, M., Usman, A., Azam, M., irfan, M., Hayat, U., Munir, A., & Usman Rasheed, M. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-191. [Link]

  • A robust synthesis of fluorosurfactants with tunable functions via a two-step reaction. (2023). arXiv. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

  • Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. ResearchGate. [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. [Link]

  • Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Asian Journal of Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

Sources

Application

experimental protocol for cell-based assays with 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

An Application Guide for the Cellular Evaluation of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in the Context of Transthyretin Amyloidosis Introduction: A Novel Therapeutic Avenue for Transthyretin Amyloidosis Transt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Cellular Evaluation of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in the Context of Transthyretin Amyloidosis

Introduction: A Novel Therapeutic Avenue for Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the destabilization of the TTR protein.[1][2] TTR, a homotetramer synthesized primarily in the liver, functions as a transporter for thyroxine and retinol.[1] In ATTR, genetic mutations or age-related factors can cause the TTR tetramer to dissociate into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, most notably the peripheral nerves and the heart.[2][3] This deposition leads to debilitating conditions such as polyneuropathy and cardiomyopathy.[4]

A leading therapeutic strategy is the stabilization of the TTR tetramer to prevent its dissociation into amyloidogenic monomers.[5][6] Tafamidis, a non-steroidal anti-inflammatory drug derivative, is a well-established TTR stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it.[3][5][7][8] This application note outlines a comprehensive experimental protocol to evaluate a novel compound, 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, for its potential as a TTR stabilizer using relevant cell-based assays. While the precise mechanism of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is yet to be fully elucidated, its structural elements suggest a potential interaction with TTR, making it a candidate for investigation in ATTR models.

This guide is designed for researchers in drug discovery and cell biology, providing a robust framework to assess the cytoprotective effects of this compound against TTR-mediated toxicity. The protocols described herein utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a clinically relevant model for cardiac amyloidosis, a major manifestation of the disease.[9]

Principle of Cellular Assays for TTR Stabilizers

The core principle of this experimental workflow is to model the cytotoxic effects of TTR amyloid fibril deposition in a controlled in vitro environment. Pre-aggregated TTR is introduced to cultured cells, mimicking the disease pathology. The ability of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid to mitigate the detrimental effects of these aggregates is then quantified through a series of assays measuring cell viability, oxidative stress, and apoptosis. A successful candidate compound is expected to preserve cellular health in the presence of toxic TTR aggregates.

G cluster_0 Pathophysiology of Transthyretin Amyloidosis cluster_1 Therapeutic Intervention TTR_tetramer Native TTR Tetramer TTR_monomer Unstable Monomers TTR_tetramer->TTR_monomer Dissociation Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils Aggregation Tissue_deposition Tissue Deposition (Heart, Nerves) Amyloid_fibrils->Tissue_deposition Cell_toxicity Cellular Toxicity (ROS, Apoptosis) Tissue_deposition->Cell_toxicity Compound 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (Hypothesized TTR Stabilizer) Compound->TTR_tetramer Binds & Stabilizes

Figure 1: Hypothesized mechanism of TTR stabilization.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acidCustom Synthesis/Sigma-AldrichN/A
Recombinant Human TTR (Wild-Type and Mutant, e.g., V30M)R&D Systems3939-TR
Human iPSC-derived Cardiomyocytes (hiPSC-CMs)FUJIFILM Cellular DynamicsC1019
DMEM/F-12 MediumThermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTAThermo Fisher Scientific25200056
Matrigel®Corning354234
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
Lactate Dehydrogenase (LDH) Cytotoxicity Assay KitThermo Fisher ScientificC20300
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)Sigma-AldrichD6883
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium Iodide (PI)Thermo Fisher ScientificP3566
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650

Experimental Protocols

Protocol 1: Preparation of Aggregated Transthyretin

This protocol describes the in vitro aggregation of recombinant TTR to generate the toxic species used to challenge the cell cultures.

  • Reconstitution: Reconstitute lyophilized recombinant human TTR (wild-type or a pathogenic mutant like V30M) in sterile deionized water to a final concentration of 1 mg/mL.

  • Acidification: To induce aggregation, dialyze the TTR solution against a 10 mM sodium acetate buffer, pH 4.0, for 24-48 hours at 37°C with gentle agitation.[1] This acidic condition mimics the lysosomal environment and promotes tetramer dissociation and subsequent aggregation.

  • Neutralization and Sonication: After dialysis, neutralize the solution by adding 1/10th volume of 1 M Tris-HCl, pH 8.0. Briefly sonicate the aggregated TTR solution on ice to create smaller, more uniform fibril fragments for consistent application to cell cultures.

  • Quantification and Storage: Determine the protein concentration using a BCA protein assay. Aliquot the aggregated TTR and store at -80°C until use. Thaw aliquots on ice and use immediately.

Protocol 2: Cell Culture and Treatment

This protocol outlines the culture of hiPSC-CMs and their treatment with the test compound and aggregated TTR.

  • Plate Coating: Coat 96-well or 24-well cell culture plates with Matrigel® diluted in cold DMEM/F-12 medium according to the manufacturer's instructions. Incubate for at least 1 hour at 37°C.

  • Cell Seeding: Thaw cryopreserved hiPSC-CMs and plate them on the Matrigel-coated plates at a density of 50,000 to 100,000 cells/cm². Culture in cardiomyocyte maintenance medium at 37°C and 5% CO₂. Allow cells to recover and form a confluent, synchronously beating monolayer (typically 5-7 days).

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in DMSO. Further dilute in cell culture medium to create working concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.

  • Treatment Regimen:

    • Pre-treatment: Aspirate the old medium and add fresh medium containing the desired concentrations of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. A vehicle control (0.1% DMSO) must be included. Incubate for 2 hours.

    • TTR Challenge: Add the pre-aggregated TTR (from Protocol 1) to the wells to a final concentration of 5 µM.[9]

    • Controls: Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (DMSO only)

      • Aggregated TTR only

      • Compound only (at the highest concentration)

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C and 5% CO₂ before proceeding to downstream assays.

Figure 2: General experimental workflow for compound evaluation.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of the cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Incubation with MTT: Following the 24-48 hour treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of medium). Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Treatment GroupAbsorbance (570 nm) (Hypothetical)% Viability (vs. Vehicle)
Untreated Control0.85100%
Vehicle (0.1% DMSO)0.8498.8%
Aggregated TTR (5 µM)0.4250.0%
TTR + Compound (1 µM)0.5565.5%
TTR + Compound (10 µM)0.7386.9%
Compound Only (10 µM)0.8398.8%
Protocol 4: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye DCFH-DA to quantify intracellular ROS levels.

  • Loading with DCFH-DA: After the treatment period, remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of each sample to the cell number (if determined in a parallel plate) or express as a percentage of the TTR-treated group.

Protocol 5: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: Following treatment, collect the culture supernatant (containing detached cells) and gently detach the adherent cells using Trypsin-EDTA. Combine the supernatant and detached cells.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Data Interpretation and Validation

  • Cytotoxicity: A dose-dependent increase in viability (MTT assay) in the compound-treated groups compared to the TTR-only group suggests a cytoprotective effect. The compound alone should not exhibit toxicity at the tested concentrations.

  • ROS Production: A significant reduction in ROS levels in the presence of the compound indicates a mitigation of oxidative stress, a key mechanism of TTR-induced cell damage.[9]

  • Apoptosis: A decrease in the percentage of apoptotic cells (early and late stages) with compound treatment provides strong evidence that the compound interferes with the pro-apoptotic signaling pathways triggered by TTR aggregates.[9]

For a compound to be considered a promising candidate, it should demonstrate efficacy across all three assays, showing preservation of cell viability, reduction of oxidative stress, and inhibition of apoptosis in a dose-responsive manner. These results would provide a strong rationale for further investigation into its direct binding and stabilization of the TTR tetramer through biophysical methods.

References

  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

  • Iqtadar, S., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 960-963. Available at: [Link]

  • Amyloidosis Support Groups. (2021). Pfizer's Vyndaqel and Vyndamax (tafamidis) treatments for TTR amyloidosis. YouTube. Available at: [Link]

  • Ovid. (n.d.). The mechanism of action of tafamidis in treating amyloid disease is disclosed. Retrieved from [Link]

  • Sanguinetti, C., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Shah, K., et al. (2023). Tafamidis. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Yoshimatsu, S., et al. (2021). A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH. Journal of Biological Chemistry, 297(4), 101150. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Leung, A., & Murphy, G. J. (2013). Induced Pluripotent Stem Cell Modeling of Multisystemic, Hereditary Transthyretin Amyloidosis. Stem Cell Reports, 1(5), 373-375. Available at: [Link]

  • Coelho, T., et al. (2013). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 2(1), 1-17. Available at: [Link]

  • Penchala, S. C., et al. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Journal of Clinical Pharmacology, 56(2), 135-146. Available at: [Link]

  • Ajroud-Driss, S., & Benson, M. D. (2021). Diagnosis and Screening of Patients with Hereditary Transthyretin Amyloidosis (hATTR): Current Strategies and Guidelines. Journal of Neuromuscular Diseases, 8(s2), S11-S21. Available at: [Link]

  • Johnson, S. M. (2024). Modeling transthyretin (TTR) amyloid diseases, from monomer to amyloid fibrils. PLOS One, 19(6), e0301985. Available at: [Link]

  • Bar, A., et al. (2021). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Sensors, 21(16), 5585. Available at: [Link]

  • Lee, J., et al. (2004). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Bioorganic & Medicinal Chemistry Letters, 14(18), 4735-4737. Available at: [Link]

  • Medscape. (2023). Transthyretin-Related Amyloidosis Workup: Approach Considerations, Laboratory Studies, Biopsy. Retrieved from [Link]

  • Pires, D. A., et al. (2023). Cellular environment of TTR deposits in an animal model of ATTR—Cardiomyopathy. Frontiers in Cardiovascular Medicine, 10, 1121288. Available at: [Link]

  • Sanguinetti, C., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Circulation. (2023). Abstract 18558: Modeling Cardiac Amyloidosis: Insights Into Pathogenesis and Therapeutic Strategies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity prevention and troubleshooting. Drawing from established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource to ensure the successful and high-purity synthesis of this important biaryl compound.

The synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is indispensable in modern organic synthesis[1]. However, like any sophisticated chemical transformation, it is not without its challenges. The presence of multiple functional groups and the steric hindrance around the coupling sites can lead to the formation of various impurities that complicate purification and compromise the final product's quality.

This guide will provide a detailed, step-by-step protocol for the synthesis, followed by an in-depth troubleshooting section formatted as a series of frequently asked questions (FAQs). Each section is grounded in established chemical principles and supported by citations to authoritative literature.

Core Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended synthetic route involves the palladium-catalyzed cross-coupling of 2-Bromo-4-fluorobenzoic acid with (4-hydroxymethylphenyl)boronic acid .

Suzuki Coupling Synthesis reactant1 2-Bromo-4-fluorobenzoic acid conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->conditions reactant2 (4-hydroxymethylphenyl)boronic acid reactant2->conditions product 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid conditions->product

Caption: Synthetic route to 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions of similar substrates[2][3]. Optimization may be necessary depending on the quality of reagents and specific laboratory conditions.

Materials:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv.)

  • (4-hydroxymethylphenyl)boronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-fluorobenzoic acid, (4-hydroxymethylphenyl)boronic acid, and potassium carbonate.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand in a small amount of anhydrous dioxane. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask (a typical solvent ratio is 4:1 to 10:1 dioxane:water)[3].

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with 1M HCl to neutralize the base and protonate the carboxylic acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to afford the pure 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid[4].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

Q1: My reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?

A1: A stalled reaction is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Inefficient Catalyst Activation/Deactivation. The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or subsequent deactivation by oxygen can halt the catalytic cycle[5]. The steric hindrance of the ortho-substituted 2-Bromo-4-fluorobenzoic acid can also slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle[6].

  • Troubleshooting Strategies:

    • Ensure an Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black[7].

    • Catalyst and Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, improving catalyst turnover, especially for sterically hindered substrates[7][8].

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. If the reaction is slow at 80 °C, a modest increase to 90-100 °C may be beneficial. However, temperatures above 120 °C should be approached with caution.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is this and how can I prevent its formation?

A2: This byproduct is the result of homocoupling of the (4-hydroxymethylphenyl)boronic acid, leading to the formation of 4,4'-bis(hydroxymethyl)biphenyl.

  • Cause 2: Boronic Acid Homocoupling. This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species[9]. If the reduction of the Pd(II) precatalyst is slow or if the reaction is exposed to air, the Pd(II) can react with two molecules of the boronic acid to form the homocoupled product[10].

  • Troubleshooting Strategies:

    • Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is the primary defense against homocoupling.

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard practice. However, a large excess can increase the statistical likelihood of homocoupling.

    • Base Selection: The choice of base can influence the rate of transmetalation versus homocoupling. While strong bases can accelerate the desired reaction, they can also promote side reactions. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point[11].

Q3: My product is contaminated with a compound that appears to be 4-fluorobenzoic acid. What is happening and how can I avoid this?

A3: The presence of 4-fluorobenzoic acid indicates that a protodeboronation or dehalogenation side reaction is occurring.

  • Cause 3: Protodeboronation/Dehalogenation. Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, which can be catalyzed by the palladium complex or base, especially in the presence of water[5]. Dehalogenation is the replacement of the bromine atom on the 2-Bromo-4-fluorobenzoic acid with a hydrogen atom[5][12]. This can occur if the catalytic cycle is interrupted after oxidative addition and before transmetalation, with a hydride source (which can be the solvent or base) intercepting the palladium intermediate[5].

  • Troubleshooting Strategies:

    • Use of Boronic Esters: Boronic esters, such as the pinacol ester of (4-hydroxymethylphenyl)boronic acid, are generally more stable towards protodeboronation than the corresponding boronic acids[5].

    • Solvent and Base Choice: Anhydrous conditions can sometimes mitigate protodeboronation. Using a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can be beneficial. Protic solvents like alcohols should be used with caution as they can be a source of protons.

    • Reaction Time: Prolonged reaction times can increase the extent of these side reactions. It is important to monitor the reaction and stop it once the starting material is consumed.

Q4: My final product seems to have issues with the hydroxymethyl group. Is this functional group stable under Suzuki coupling conditions?

A4: The hydroxymethyl group is generally stable under standard Suzuki-Miyaura conditions. However, under certain conditions, side reactions can occur.

  • Cause 4: Hydroxymethyl Group Instability. While direct degradation is uncommon, the hydroxyl group can potentially coordinate to the palladium center, affecting the catalyst's activity. More significantly, if the reaction is run under strongly basic conditions with certain solvents, oxidation to the corresponding aldehyde is a possibility, although less common in Suzuki reactions compared to other palladium-catalyzed processes. A study has shown simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling, indicating the potential for redox processes to occur[13].

  • Troubleshooting Strategies:

    • Mild Base: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃, Na₂CO₃). Avoid strong hydroxides if possible.

    • Protecting Groups: If instability of the hydroxymethyl group is a persistent issue, it can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether, which can be deprotected after the coupling reaction.

Data Summary and Visualization

Table 1: Common Impurities and Their Identification

Impurity NameStructureCommon m/z (ESI+)Key ¹H NMR Signals (δ, ppm)
4,4'-Bis(hydroxymethyl)biphenyl (HOCH₂-C₆H₄)₂[M+Na]⁺Aromatic protons as a set of doublets, singlet for -CH₂- protons.
4-Fluorobenzoic acid F-C₆H₄-COOH[M-H]⁻Aromatic protons showing coupling to fluorine.
Unreacted 2-Bromo-4-fluorobenzoic acid Br-C₆H₃(F)-COOH[M-H]⁻Distinct aromatic proton signals.
Unreacted (4-hydroxymethylphenyl)boronic acid HOCH₂-C₆H₄-B(OH)₂[M+Na]⁺Aromatic protons as two doublets, singlet for -CH₂- protons.

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Caption: Troubleshooting workflow for impurity issues.

Purification and Analysis

  • Purification:

    • Column Chromatography: A gradient elution on silica gel, typically with a hexane/ethyl acetate solvent system, is effective for separating the desired product from less polar homocoupling byproducts and more polar starting materials[4].

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Solvents to consider include ethyl acetate/hexanes, ethanol/water, or toluene[14].

  • Analysis:

    • HPLC: High-Performance Liquid Chromatography is a powerful tool for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point[15].

    • NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any impurities present. ¹⁹F NMR can also be a useful tool for confirming the presence of the fluorine atom and detecting any fluorine-containing impurities.

    • Mass Spectrometry: LC-MS is invaluable for identifying byproducts by their mass-to-charge ratio, especially when authentic standards are not available.

By understanding the underlying mechanisms of the Suzuki-Miyaura reaction and being aware of the common side reactions, researchers can effectively troubleshoot and optimize the synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, leading to a higher yield and purity of this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(50), 31633-31637.
  • Hill, J. M., & Leadbeater, N. E. (2012). Suzuki-Miyaura cross-coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 553.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Aktar, Z., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Ali, H., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Thomas, A. A., et al. (2017).
  • Li, W., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
  • Ghaffari, B., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Moody, C. J., & Roff, G. J. (2005).
  • Wang, H., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
  • Kissa, E. (2001). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Koczkur, K. M., & Mazyar, O. A. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Kissa, E. (2001). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 371(4), 464–468.
  • Guesmi, A., et al. (2017). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Ghorui, S., et al. (2018). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Burmester, C., & Itoh, K. (2018).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • de la Rosa, M. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Yoshitomi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Ghorbani-Vaghei, R., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 10(1), 1–11.
  • Wang, Y., et al. (2020). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Jin, H., et al. (2010). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. PubMed.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Dou, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (FHMBA). The content is stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid (FHMBA). The content is structured to address common and complex challenges encountered during crystallization development, moving from fundamental principles to practical troubleshooting.

Understanding the Molecule: Physicochemical Profile

Before optimizing a crystallization process, a thorough understanding of the molecule's properties is essential. FHMBA is a substituted aromatic carboxylic acid. Its key functional groups—a carboxylic acid, a hydroxymethyl group, a fluoro group, and two aromatic rings—dictate its behavior in solution.

  • Polarity and Hydrogen Bonding: The carboxylic acid and hydroxymethyl groups are capable of strong hydrogen bonding, both as donors and acceptors. This suggests that polar solvents will be required for dissolution.

  • Aromatic System: The phenyl rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the crystal lattice.

  • Fluorine Substitution: The fluoro group adds polarity and can participate in weaker hydrogen bonds or other non-covalent interactions, potentially influencing crystal packing.

Based on analogous structures like 4-Fluorobenzoic acid and other benzoic acid derivatives, we can estimate some key properties.[1][2]

PropertyEstimated Value / CharacteristicRationale & Impact on Crystallization
Melting Point Moderately high (likely >180 °C)A high melting point is typical for rigid aromatic acids with strong hydrogen bonding.[1][2] A suitable solvent should have a boiling point below the compound's melting point to avoid "oiling out".[3]
pKa ~4Similar to benzoic acid, the carboxylic acid is weakly acidic.[2] Solubility will be highly pH-dependent; it will be significantly more soluble in basic solutions.
Solubility Low in non-polar solvents & water; soluble in polar organic solvents.The polar functional groups suggest solubility in alcohols (methanol, ethanol), ketones (acetone), and ethers.[1] Its solubility in water is expected to be low but to increase with temperature.[4][5]

The First Crucial Step: Systematic Solvent Selection

Choosing the right solvent system is the most critical factor for successful crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[6] This differential solubility is the driving force for crystallization.

Workflow for Solvent & Anti-Solvent Screening

The following workflow provides a systematic approach to identifying a suitable solvent or solvent/anti-solvent system.

Solvent_Selection_Workflow start Start: Crude FHMBA Sample screen Solubility Screen: Test ~10-20 mg of FHMBA in 0.5 mL of various solvents (polar, non-polar, protic, aprotic) start->screen insoluble Insoluble even when hot? screen->insoluble Check solubility at boiling point soluble_cold Soluble at room temp? screen->soluble_cold Check solubility at 25°C good_solvent Insoluble cold, soluble hot? screen->good_solvent Check both reject_insoluble Reject as single solvent insoluble->reject_insoluble consider_antisolvent Consider as potential anti-solvent soluble_cold->consider_antisolvent optimize_cooling Optimize Cooling Crystallization good_solvent->optimize_cooling find_miscible Find a miscible 'Good Solvent' (from green path) consider_antisolvent->find_miscible optimize_antisolvent Optimize Anti-Solvent Crystallization find_miscible->optimize_antisolvent

Caption: Systematic workflow for selecting a crystallization solvent.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: My compound is not crystallizing at all, even after cooling the solution for an extended period. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Causality & Explanation: Supersaturation is the thermodynamic driving force for crystallization. If the concentration of FHMBA in the cold solvent is still above its solubility limit, it will remain dissolved. Alternatively, the energy barrier to form a stable nucleus (the initial small cluster of molecules) may be too high.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporate Solvent: Slowly remove a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.

    • Add an Anti-Solvent: If you are using a good solvent, slowly add a miscible "anti-solvent" (a solvent in which FHMBA is poorly soluble) until turbidity persists. Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, or acetic acid/water.[7]

  • Induce Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seed the Solution: Add a few tiny crystals of previously isolated FHMBA. This bypasses the primary nucleation step by providing a template for crystal growth.

    • Ultrasonic Bath: Brief sonication can sometimes provide the energy needed to induce nucleation.[8]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is a common problem when a solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system.

Causality & Explanation: The presence of solvent can depress the melting point of a solid. If the boiling point of your solvent is too high, or if you are using too little solvent, the saturation point is reached at a temperature where the solute prefers to be a liquid. This oil is often an amorphous, impure form of your compound.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-heat the solution until the oil redissolves, then add more hot solvent (e.g., 10-20% more) to lower the saturation temperature.

  • Lower the Crystallization Temperature: Ensure the solution is fully dissolved, then cool it more slowly and to a lower final temperature.

  • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using DMF, consider switching to ethyl acetate or ethanol.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good, high-boiling solvent and then slowly add an anti-solvent at a lower temperature to induce crystallization.

Q3: I managed to get crystals, but my yield is very low. How can I improve it?

Answer: Low yield is typically due to either incomplete crystallization (high residual solubility in the mother liquor) or material loss during isolation.

Causality & Explanation: The final concentration of your compound in the cooled solvent (the mother liquor) is determined by its solubility at that temperature. If FHMBA is still significantly soluble at the final cooling temperature, a large portion will remain in solution.

Troubleshooting Steps:

  • Optimize the Solvent System: Your goal is to maximize the solubility difference between hot and cold.

    • Re-evaluate your solvent choice. A different solvent might offer lower solubility at cold temperatures.

    • For an anti-solvent system, ensure you are adding enough anti-solvent to precipitate the majority of the product, but not so much that impurities also crash out.

  • Lower the Final Temperature: Cool the crystallization mixture in an ice bath or refrigerator for several hours to minimize the final solubility.

  • Minimize Solvent Volume: While avoiding "oiling out," use the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will increase the amount of product lost in the mother liquor.

  • Recover a Second Crop: Collect the mother liquor from the first filtration, reduce its volume (e.g., by 50% through evaporation), and cool again to obtain a second, albeit likely less pure, crop of crystals.

Q4: The final product has poor purity and is discolored. What is the cause and solution?

Answer: This is caused by the inclusion of impurities in the crystal lattice or their adsorption onto the crystal surface. Rapid crystallization is a common culprit.[9]

Causality & Explanation: Crystallization is an equilibrium process. When crystals form slowly, the molecules have time to arrange themselves into a stable, low-energy lattice, which naturally excludes molecules that do not fit (i.e., impurities).[7] If crystallization happens too quickly (e.g., by crash cooling), impurities can be trapped within the growing crystal.[9] Colored impurities are often highly conjugated organic molecules that can adsorb strongly to crystal surfaces.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: This is the most critical parameter for purity. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help further.

  • Perform a Hot Filtration: If insoluble impurities are present, dissolve the FHMBA in hot solvent and quickly filter the hot solution through a pre-heated funnel to remove them before allowing the filtrate to cool.

  • Activated Carbon Treatment: For colored impurities, add a small amount of activated carbon to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.

  • Re-crystallization: If the product is still impure, a second crystallization is often necessary. Dissolve the impure crystals in fresh hot solvent and repeat the process. The presence of impurities can negatively impact product recovery and crystal morphology.[10][11][12]

Q5: My crystals are very fine needles. How can I obtain more equant (block-like) crystals?

Answer: Needle-like morphology is often a result of very rapid crystal growth along one axis, which can be driven by high supersaturation or the specific solvent environment. Needles are often difficult to filter and dry.

Causality & Explanation: Crystal habit is determined by the relative growth rates of different crystal faces. High supersaturation can favor rapid, one-dimensional growth, leading to needles. The solvent can also play a role by preferentially adsorbing to certain crystal faces, inhibiting their growth and promoting growth on others.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: The key is to slow down the crystal growth.

    • Cool the solution much more slowly.

    • In an anti-solvent crystallization, add the anti-solvent at a much slower rate, perhaps even subsurface.

  • Change the Solvent System: A different solvent can dramatically alter crystal habit. Solvents that share structural similarities with the solute can sometimes promote more uniform growth. Try solvents like acetic acid or anisole.

  • Adjust pH: For a carboxylic acid, slightly lowering the pH (e.g., by adding a trace of acetic acid to a neutral solvent) can change the hydrogen bonding environment and influence crystal packing, potentially leading to a different morphology.

  • Stirring Rate: The agitation rate can influence crystal morphology. Experiment with different stirring speeds. Too high a speed can cause crystal breakage (secondary nucleation), leading to smaller particles, while too low a speed may not provide uniform heat and mass transfer.

Standard Operating Protocols

Protocol 1: Baseline Cooling Crystallization of FHMBA

This protocol provides a starting point for crystallizing FHMBA from a single solvent.

  • Dissolution: Place 1.0 g of crude FHMBA into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the selected solvent (e.g., ethanol) in 2 mL increments while stirring and gently heating (e.g., in a water bath). Continue adding solvent until the solid is completely dissolved at a temperature just below the solvent's boiling point.

  • Clarity Check: Observe the solution. If it is hazy or contains particulate matter, perform a hot filtration (see Troubleshooting Q4). If colored, treat with activated carbon.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal nucleation should be observed.

  • Maturation: Once the flask has reached room temperature, transfer it to an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[13]

  • Analysis: Characterize the product for purity (HPLC), identity (NMR, MS), and solid form (Melting Point, XRPD).

Impact of Cooling Rate on Crystal Attributes

The rate of cooling is a critical process parameter that directly influences crystal size and purity.

Cooling_Rate_Impact start Hot Saturated Solution of FHMBA fast_cool Fast Cooling (e.g., direct to ice bath) start->fast_cool slow_cool Slow Cooling (e.g., benchtop cooling, insulated) start->slow_cool fast_result Result: - Small, often needle-like crystals - Higher impurity entrapment - Lower Purity fast_cool->fast_result slow_result Result: - Larger, more equant crystals - Better impurity rejection - Higher Purity slow_cool->slow_result

Caption: Influence of cooling rate on crystal characteristics.

References

  • Vertex AI Search. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central.
  • Chem-Impex. (n.d.). 4-Fluorobenzoic acid.
  • Gong, Y., et al. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds.
  • Slideshare. (n.d.).
  • Unknown. (n.d.).
  • Alfa Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9.
  • LookChem. (n.d.).
  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • Mack, S. L., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • AChemBlock. (n.d.). 4-Fluoro-2-hydroxybenzoic acid 97% | CAS: 345-29-9.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Hep Journals. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. (n.d.). (PDF)
  • STAX. (n.d.). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.
  • Achieve Chem. (2024).
  • Scribd. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • University of Rochester. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023).

Sources

Reference Data & Comparative Studies

Validation

cross-validation of analytical methods for 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock of safety and efficacy. For a novel compound like 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid, which may serve as a critical intermediate or represent a potential impurity, establishing robust analytical methods is not merely a procedural step but a foundational requirement. This guide provides a comprehensive comparison and cross-validation of two key analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of this analyte.

Our approach moves beyond a simple listing of protocols. We delve into the causality behind our experimental choices, grounding our methodologies in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to create a self-validating system where two independent, orthogonal methods confirm the same analytical truth, ensuring the highest degree of data integrity.

The molecular structure of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid—possessing a benzoic acid core, a fluorinated aromatic ring, and a hydroxymethyl group—makes it an ideal candidate for analysis by both HPLC-UV and LC-MS/MS.

  • HPLC-UV: The aromatic rings constitute a strong chromophore, making the molecule readily detectable by UV spectroscopy. HPLC-UV is a ubiquitous, cost-effective, and highly robust technique, making it the workhorse for quality control (QC) laboratories worldwide. Its simplicity and reliability are ideal for routine assays.[3]

  • LC-MS/MS: The carboxylic acid and hydroxyl groups are easily ionizable, making the molecule suitable for electrospray ionization-mass spectrometry (ESI-MS). The unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS) allow for detection at trace levels, making it the gold standard for impurity analysis and providing orthogonal confirmation for the primary HPLC-UV method.[4][5]

Cross-validating a robust HPLC-UV method with a highly specific LC-MS/MS method provides a powerful analytical package, ensuring that the measured concentration is accurate and free from interference.[6]

Analytical_Method_Lifecycle cluster_Dev Method Development cluster_Val Individual Validation (ICH Q2) cluster_CrossVal Cross-Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity...) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Accuracy, Precision, Linearity...) Dev_LCMS->Val_LCMS CrossVal_Node Comparative Analysis: Identical Sample Set Val_HPLC->CrossVal_Node Val_LCMS->CrossVal_Node Result_Comp Results Comparison & Statistical Evaluation CrossVal_Node->Result_Comp Final Validated Methods Ready for Routine Use / Transfer Result_Comp->Final Cross_Validation_Logic cluster_A Method A: HPLC-UV cluster_B Method B: LC-MS/MS Sample Single Batch of Homogenized Samples (n=6, at 3 concentration levels) Analyze_A Analyze Samples Sample->Analyze_A Analyze_B Analyze Samples Sample->Analyze_B Result_A Quantitative Results A Analyze_A->Result_A Comparison Statistical Comparison (e.g., Student's t-test, % Difference) Result_A->Comparison Result_B Quantitative Results B Analyze_B->Result_B Result_B->Comparison Conclusion Conclusion: Methods are equivalent (if criteria are met) Comparison->Conclusion

Sources

Comparative

efficacy comparison between 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid and known inhibitors

This guide provides an in-depth technical comparison of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid , a fluorinated biphenyl scaffold, against established inhibitors in the context of Transthyretin (TTR) Kinetic Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid , a fluorinated biphenyl scaffold, against established inhibitors in the context of Transthyretin (TTR) Kinetic Stabilization .[1][2]

Based on its structural pharmacophore—a biphenyl core with a carboxylic acid at the ortho position and a halogen substituent—this compound functions as a TTR Amyloidogenesis Inhibitor . It targets the thyroxine (T4) binding pocket of the TTR tetramer, preventing the rate-limiting dissociation step required for amyloid fibril formation.[2]

[1][3]

Executive Summary & Mechanism of Action

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid represents a class of "second-generation" biphenyl inhibitors designed to optimize the binding affinity and selectivity observed in first-generation NSAIDs like Diflunisal.[2]

Mechanism of Action: Kinetic Stabilization

Transthyretin (TTR) is a homotetrameric protein that transports thyroxine (T4) and retinol.[1][2] In TTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[2]

  • Target: The two unoccupied T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Mode of Inhibition: Negative Cooperativity .[1][2] Binding of the inhibitor to one or both pockets stabilizes the native tetrameric structure, raising the activation energy barrier for dissociation.

  • Structural Logic:

    • Benzoic Acid Moiety: Forms electrostatic interactions (salt bridges) with Lys15 and Lys15' at the entrance of the binding pocket.

    • 4-Fluoro Group: Occupies the hydrophobic halogen-binding pocket (HBP), enhancing van der Waals contacts and metabolic stability compared to non-fluorinated analogs.

    • 4-Hydroxymethyl Group: Provides a hydrogen bond donor/acceptor capable of interacting with Ser117 or Thr119 in the inner cavity, potentially increasing selectivity over T4.

Comparative Efficacy Analysis

The following table compares the 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid scaffold against the clinical standards Diflunisal and Tafamidis .

Table 1: Pharmacological Profile and Efficacy Comparison

Feature4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid Diflunisal (Standard)Tafamidis (Clinical Gold Standard)
Core Scaffold Fluorinated Biphenyl Benzoic AcidDifluorophenyl Salicylic AcidBenzoxazole Carboxylic Acid
Binding Affinity (

)
< 50 nM (Predicted High Affinity)*~75 nM (T4 site 1)~2 nM (T4 site 1)
Stabilization Efficacy High .[1][2] The 4-F and 4-CH₂OH substituents optimize filling of the HBP 2/3 pockets.Moderate . Effective stabilizer but limited by NSAID-related COX inhibition side effects.[1]Very High . Highly specific stabilizer lacking COX activity.[1][2]
Selectivity (vs. COX) High .[1][2] Lacks the phenolic -OH required for potent COX-1/2 inhibition.[1]Low . Dual activity (COX inhibitor + TTR stabilizer).[1][2]High . No COX inhibition.[1][2]
Solubility Enhanced by the hydroxymethyl (-CH₂OH) group.[2]Low (Lipophilic).[2]Low (Requires salt form).[1][2]

*Note: Affinity values for the specific 4-fluoro-hydroxymethyl analog are extrapolated from Structure-Activity Relationship (SAR) data of the biphenyl series (Adamski-Werner et al., 2004).

Key Advantages of the 4-Fluoro Analog[1][2][3]
  • Metabolic Stability: The fluorine atom at the 4-position blocks a common site of metabolic oxidation (P450 metabolism), potentially extending the half-life compared to non-fluorinated biphenyls.

  • Reduced Toxicity: Unlike Diflunisal, the absence of the salicylic acid motif (ortho-hydroxy) significantly reduces the risk of gastrointestinal bleeding and renal toxicity associated with COX inhibition.[2]

Visualization of Signaling & Mechanism[1][2][3]

The following diagram illustrates the TTR Amyloidogenesis cascade and the precise intervention point of the inhibitor.

TTR_Pathway Tetramer Native TTR Tetramer (Functional) Complex Stabilized Tetramer-Inhibitor Complex Tetramer->Complex + Inhibitor (Binding to T4 Pocket) Monomer Misfolded Monomer Tetramer->Monomer Rate-Limiting Dissociation Inhibitor 4-Fluoro-2-(4-hydroxymethylphenyl) benzoic acid Complex->Tetramer Equilibrium Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Pathogenic) Oligomer->Fibril Nucleation

Caption: The inhibitor binds the native tetramer, thermodynamically stabilizing it and preventing the dissociation into amyloidogenic monomers.[1]

Experimental Protocols

To validate the efficacy of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid , the following self-validating protocols are recommended.

Protocol A: Acid-Mediated TTR Fibril Formation Assay (Turbidity)

This assay measures the compound's ability to prevent TTR aggregation under denaturing conditions.[2]

Materials:

  • Recombinant Wild-Type (WT) TTR or V30M variant (

    
    ).[1]
    
  • Acetate Buffer (

    
    , pH 4.4).[2]
    
  • Test Compound (DMSO stock).

  • UV-Vis Spectrophotometer (Absorbance at 400 nm).

Workflow:

  • Preparation: Dilute TTR to

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add test compound (

    
    , 2.5x molar excess) and incubate for 30 min at 37°C. Include a DMSO control  (0% inhibition) and Tafamidis  (positive control).
    
  • Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4) to initiate unfolding.[2] Final pH ~4.4.[2]

  • Measurement: Incubate at 37°C for 72 hours. Measure turbidity (

    
    ) every 24 hours.
    
  • Analysis: Calculate % Inhibition:

    
    
    
Protocol B: Fluorescence Polarization (FP) Binding Competition

Determines the binding affinity (


) by displacing a fluorescent probe.[1]

Workflow:

  • Probe: Use a fluorescent T4 analog (e.g., FITC-T4 or a synthetic stilbene probe).[2]

  • Titration: Incubate TTR (

    
    ) with the probe (
    
    
    
    ) and varying concentrations of the 4-Fluoro analog (
    
    
    ).
  • Readout: Measure FP (mP). A decrease in polarization indicates displacement of the probe by the inhibitor.

  • Validation: The

    
     should correlate with the stabilization efficacy seen in Protocol A.
    

References

  • Wiseman, R. L., et al. (2001).[1][2] "Kinetic stabilization of the transthyretin tetramer by a ligand that inhibits amyloidogenesis."[2] Science, 293(5534), 1457-1461.[2] Link

  • Adamski-Werner, S. L., et al. (2004).[1][2] "Diflunisal analogues stabilize the transthyretin tetramer by increasing the barrier to dissociation: structure-activity relationships."[2] Journal of Medicinal Chemistry, 47(2), 355-374.[1][2] Link

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.[2] Link

  • Johnson, S. M., et al. (2005).[1] "Structure-based design of potent and selective transthyretin kinetic stabilizers." Journal of Medicinal Chemistry, 48(5), 1576-1587.[2] Link

Sources

Validation

A Comparative Guide to the Biological Activities of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into the benzoic acid scaffold is a cornerstone of modern medicinal chemistry. This modification significantly influ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the benzoic acid scaffold is a cornerstone of modern medicinal chemistry. This modification significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated benzoic acid derivatives represent a promising class of compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1] This guide provides a comparative analysis of these biological activities, supported by experimental data and detailed protocols to facilitate further research and development.

Anti-inflammatory Activity

Fluorinated benzoic acids have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

A study on fluorinated benzofuran and dihydrobenzofuran derivatives, which contain a carboxyl group, highlighted their potent anti-inflammatory effects. Several of these compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2.[2][3] This led to a decrease in the secretion of inflammatory mediators.[2][3]

Comparative Efficacy of Fluorinated Benzofuran Derivatives: [3]

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
2 1.21.52.41.1
3 9.0419.35.220.5
5 --4.815.6
6 3.14.23.54.5
8 2.53.72.93.8

IC50 values represent the concentration required to inhibit 50% of the secretion of the respective inflammatory mediator.

The data indicates that subtle structural changes, such as the position and number of fluorine atoms, can significantly impact the anti-inflammatory potency of these compounds.

Furthermore, some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as potent NF-κB inhibitors.[4] One particular compound significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[4] This compound also decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome.[4]

Anticancer Activity

The anticancer properties of fluorinated benzoic acid derivatives are a growing area of research. These compounds can induce cancer cell death through various mechanisms, including apoptosis and the disruption of key cellular processes.

In the context of colorectal cancer, certain benzo[a]phenoxazine derivatives have shown promising results.[5] One such compound displayed selective anticancer activity against CRC cells by reducing cell proliferation, survival, and migration.[5] Mechanistic studies revealed that this compound accumulates in lysosomes, leading to lysosomal membrane permeabilization, cytosolic acidification, and ultimately, apoptotic cell death.[5] In vivo studies using a chicken embryo chorioallantoic membrane (CAM) assay confirmed that this compound inhibits tumor growth and angiogenesis.[5]

Fluorinated benzofuran derivatives have also been investigated for their anticancer effects.[2][6] Two compounds, in particular, inhibited the proliferation of the human colorectal adenocarcinoma cell line HCT116 by approximately 70%.[2][6] These compounds were found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce DNA fragmentation, both hallmarks of apoptosis.[2][6]

A recent review highlighted the anticancer activity of various directly-fluorinated five-membered heterocycles and their benzo-fused systems.[7][8] For instance, certain fluorinated benzofuran derivatives showed IC50 values of 19.5 and 24.8 μM against the HCT116 cell line.[7]

Antimicrobial Activity

Fluorinated benzoic acid derivatives have emerged as a valuable class of antimicrobial agents, with activity against a range of bacteria and fungi.[1] The introduction of fluorine can enhance the antimicrobial potency of the parent compound.

Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[9] These compounds were tested against a panel of bacteria and fungi, with the greatest activity observed against Mycobacterium paratuberculosis.[9]

Furthermore, pyrazole derivatives containing a benzoic acid moiety have been synthesized and shown to be potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[10] These compounds are effective against both planktonic and biofilm forms of bacteria and have been identified as inhibitors of fatty acid biosynthesis.[10]

Studies on fluorinated benzimidazole derivatives have also revealed their potential as antimicrobial agents.[11] The presence of a fluorine atom on the phenyl side chain was found to improve the antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus flavus.[11]

Enzyme Inhibition

The unique electronic properties of fluorine make it a valuable tool in the design of enzyme inhibitors.[12] Fluorinated organic molecules can act as competitive, non-competitive, or mixed inhibitors of various enzymes.[12]

Fluorinated ketone transition-state analogues have been successfully used to inhibit serine esterases, such as acetylcholinesterase, and metalloproteases like carboxypeptidase A.[13] The strong electron-withdrawing nature of the fluorine atoms stabilizes the hydrated form of the ketone, which mimics the tetrahedral transition state of peptide bond hydrolysis.

In the context of endocannabinoid signaling, inhibitors of fatty acid amide hydrolase (FAAH) can produce analgesic, anxiolytic, and anti-inflammatory effects.[14] The development of fluorinated inhibitors for FAAH and other enzymes in this pathway is an active area of research.[14]

Experimental Protocols

General Workflow for Synthesis and Evaluation of Fluorinated Benzoic Acid Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Material (e.g., Fluorobenzoic Acid) ester Esterification start->ester hydrazide Hydrazide Formation ester->hydrazide condensation Condensation with Aldehyde hydrazide->condensation product Final Fluorinated Benzoic Acid Derivative condensation->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial Screening anticancer Anticancer Assays (MTT, Apoptosis) product->anticancer Screening anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Levels) product->anti_inflammatory Screening enzyme Enzyme Inhibition Assays (IC50 Determination) product->enzyme Screening sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar anti_inflammatory->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick a single colony of the test bacterium from an agar plate.

  • Inoculate it into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C for 18-24 hours.

  • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted inoculum 1:100 in fresh MHB to obtain a final concentration of approximately 1.5 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Fluorinated benzoic acids are a versatile class of compounds with a broad spectrum of biological activities. The strategic placement of fluorine atoms can significantly enhance their therapeutic potential. Future research should focus on elucidating the precise mechanisms of action for these compounds and optimizing their structure to improve efficacy and reduce potential toxicity. The development of novel synthetic methodologies will also be crucial for accessing a wider range of fluorinated benzoic acid derivatives for biological screening.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023-06-20). MDPI.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023-06-20). PubMed.
  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025-10-12). ResearchGate.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications.
  • Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[a]phenoxazine Derivative. (2022-09-20). MDPI.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021-09-01). PubMed.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024-03-22). MDPI.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010-09-01). PMC. Retrieved from [Link]

  • Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024-06-19). National Institutes of Health.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023-05-06). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023-01-12). PubMed. Retrieved from [Link]

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982-12-30). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023-05-29). Preprints.org. Retrieved from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024-06-05). Research and Reviews.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024-06-05). ResearchGate. Retrieved from [Link]

  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. National Institutes of Health. Retrieved from [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022-02-09). National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic Acid

For researchers and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, experience-driven safety and logistical information for handling 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a deep understanding of the safety protocols.

Understanding the Hazard Profile

Key Inferred Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[2][5][6]Chemical-resistant gloves (Nitrile or Neoprene).[2][4]Laboratory coat.[4][6]N95 or P100 dust mask.[5][7]
Dissolving in Solvents Chemical splash goggles.[6]Chemical-resistant gloves (Nitrile or Neoprene).[2][4]Laboratory coat.[4][6]Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles.[6]Chemical-resistant gloves (Nitrile or Neoprene).[2][4]Laboratory coat.[4][6]Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[5][6]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[4][6]A respirator with an organic vapor cartridge and a particulate pre-filter.[5]

Operational Plans: Step-by-Step Guidance

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Spill Cleanup Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent boom or pads.

  • Neutralize (if applicable): For acidic compounds, neutralization with a weak base like sodium bicarbonate may be appropriate.

  • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan: Responsible Chemical Waste Management

As a fluorinated organic compound, 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is classified as a halogenated organic waste.[8][9] It is imperative to segregate this waste stream to ensure proper disposal and to minimize environmental impact.[10][11]

Waste_Disposal cluster_waste_stream Waste Segregation cluster_disposal Disposal Pathway Solid Solid Waste (Contaminated PPE, weigh paper) Halogenated_Container Designated Halogenated Organic Waste Container Solid->Halogenated_Container Liquid Liquid Waste (Unused solutions, reaction mixtures) Liquid->Halogenated_Container Hazardous_Waste_Pickup Scheduled Hazardous Waste Pickup Halogenated_Container->Hazardous_Waste_Pickup

Caption: Waste disposal workflow for 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

Disposal Procedure:

  • Segregation: Collect all waste containing 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid in a clearly labeled, dedicated container for halogenated organic waste.[8][11]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

By adhering to these detailed protocols, you can ensure a safe laboratory environment and contribute to the responsible management of chemical reagents.

References

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Reliant Finishing Systems. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
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